molecular formula C9H6N4O5 B11205494 (4Z,5E)-N,N'-dihydroxy-3-(4-nitrophenyl)-1,2-oxazole-4,5-diimine

(4Z,5E)-N,N'-dihydroxy-3-(4-nitrophenyl)-1,2-oxazole-4,5-diimine

Cat. No.: B11205494
M. Wt: 250.17 g/mol
InChI Key: DGIMQPVHCNCGEA-UHFFFAOYSA-N
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Description

N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl group, and a dihydro-1,2-oxazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso compounds, amino derivatives, and substituted phenyl derivatives

Scientific Research Applications

N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxime derivatives and nitrophenyl-containing molecules, such as:

  • **N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE
  • **N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE

Uniqueness

What sets N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyimino and nitrophenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6N4O5

Molecular Weight

250.17 g/mol

IUPAC Name

N-[3-(4-nitrophenyl)-5-nitroso-1,2-oxazol-4-yl]hydroxylamine

InChI

InChI=1S/C9H6N4O5/c14-10-8-7(12-18-9(8)11-15)5-1-3-6(4-2-5)13(16)17/h1-4,10,14H

InChI Key

DGIMQPVHCNCGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2NO)N=O)[N+](=O)[O-]

Origin of Product

United States

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